Product packaging for 3,4-Dibromo-1,7-naphthyridine(Cat. No.:CAS No. 53454-39-0)

3,4-Dibromo-1,7-naphthyridine

Cat. No.: B13960550
CAS No.: 53454-39-0
M. Wt: 287.94 g/mol
InChI Key: FDMCDVANGNPTAX-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,7-naphthyridine (CAS 91477-44-0) is a high-purity, dibrominated naphthyridine derivative offered as a key chemical building block for research and development. The compound features two bromine atoms on its heteroaromatic ring system, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex structures for specialized applications . Naphthyridine scaffolds, in general, are of significant importance in medicinal chemistry and materials science . Researchers utilize these core structures in the development of compounds with a range of biological activities, including potential antiproliferative, antibacterial, and antiviral properties . Beyond medicinal applications, naphthyridine-based molecules find use in the creation of advanced materials, such as ligands for analytical chemistry or metal complexes, and in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . As a substituted 1,7-naphthyridine, this compound serves as a critical precursor in these exploratory research areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B13960550 3,4-Dibromo-1,7-naphthyridine CAS No. 53454-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53454-39-0

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

3,4-dibromo-1,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-3-12-7-4-11-2-1-5(7)8(6)10/h1-4H

InChI Key

FDMCDVANGNPTAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C(C(=C21)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 1,7 Naphthyridine and Analogues

Direct Bromination Strategies and Regioselectivity Considerations

Direct bromination of the 1,7-naphthyridine (B1217170) skeleton presents a straightforward approach to halogenated derivatives. However, the inherent electronic properties of the naphthyridine ring system necessitate careful consideration of regioselectivity.

Bromination of 1,7-Naphthyridine Precursors

The direct bromination of unsubstituted 1,7-naphthyridine can lead to a mixture of products due to the activation of multiple positions on the heterocyclic rings. Electrophilic substitution reactions, such as bromination, are influenced by the electron density of the pyridine (B92270) rings. In naphthyridines, the nitrogen atoms deactivate the rings towards electrophilic attack, making harsh reaction conditions often necessary.

Research has shown that the bromination of hydrohalide salts of 1,7-naphthyridines can be an effective method. researchgate.net This approach can influence the position of bromination by altering the electronic properties of the naphthyridine nucleus. For instance, protonation of the nitrogen atoms can direct the incoming electrophile to specific positions.

Comparative Analysis of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions plays a crucial role in determining the yield and regioselectivity of the bromination reaction. Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and hydrogen bromide (HBr).

Brominating AgentReaction ConditionsObservations
Bromine (Br₂) in oleum High temperaturesOften leads to a mixture of polybrominated products.
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN), inert solventCan offer better regioselectivity, particularly for benzylic or allylic positions if such functionalities are present on a substituted naphthyridine.
Anhydrous HBr in ether Low temperatures (-50°C to 0°C)Can induce cyclization and bromination in specific precursors, such as 2-cyano-3-pyridylacetonitrile, to yield amino-bromo-naphthyridines.

The regioselectivity of bromination is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nature of the nitrogen atoms in the 1,7-naphthyridine ring system deactivates the pyridine rings towards electrophilic attack. The positions with the highest electron density are generally favored for substitution.

Multi-Step Synthesis from Pre-functionalized Pyridine Derivatives

To overcome the regioselectivity challenges of direct bromination, multi-step synthetic routes starting from pre-functionalized pyridine derivatives are often employed. These methods allow for the controlled construction of the 1,7-naphthyridine scaffold with halogens at the desired positions.

Friedländer Condensation Approaches to 1,7-Naphthyridine Scaffolds

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines. tandfonline.comresearchgate.net This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. tandfonline.com

For the synthesis of 1,7-naphthyridines, a suitably substituted 3-aminopyridine-4-carbaldehyde or 3-aminopyridine-4-ketone is a key starting material. researchgate.net The reaction can be catalyzed by acids (Brønsted or Lewis) or bases. tandfonline.com

Table 2: Catalysts and Conditions for Friedländer Synthesis of Naphthyridines

Catalyst/ConditionsReactantsProduct TypeReference
HCl in DMF o-Aminoaldehydes and CH-acidic compoundsBenzo[h] acs.orgresearchgate.netnaphthyridines tandfonline.com
Piperidine in Methanol (Microwave) 2-Aminonicotinaldehyde and active methylene (B1212753) compounds2,3-Disubstituted-1,8-naphthyridines niscpr.res.in
CeCl₃·7H₂O (Solvent-free grinding) 2-Aminonicotinaldehyde and carbonyl compounds1,8-Naphthyridines connectjournals.com

The general applicability of the Friedländer condensation allows for the preparation of a wide range of substituted 1,7-naphthyridines by varying the active methylene component. researchgate.netresearchgate.net

Cascade and Multicomponent Reactions for Fused Naphthyridine Systems

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single operation. nih.govrsc.org Several cascade strategies have been developed for the synthesis of fused naphthyridine systems.

One notable approach involves a silver-catalyzed domino reaction of ortho-alkynyl quinolines or pyridines with substituted anthranilic acid or anthranilamide to afford fused 1,7-naphthyridine scaffolds in excellent yields. researchgate.net Another example is the metal-free intermolecular cascade annulation of aminomaleimides and quinoline (B57606) chalcones, which proceeds via a 1,4-Michael addition followed by an SNAr process to form dihydrobenzo[b] acs.orgthieme-connect.comnaphthyridine-ylidene-pyrrolidinetriones. nih.govrsc.org These methods highlight the power of cascade reactions in rapidly building molecular complexity. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies in Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.org These reactions are particularly valuable for the functionalization of halogenated naphthyridine cores, including dibromo-1,7-naphthyridines.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for introducing aryl or heteroaryl substituents onto the naphthyridine ring. acs.orgnih.gov For instance, the Suzuki cross-coupling reaction has been successfully employed to attach substituted phenyl rings to the 8-position of the 1,7-naphthyridine scaffold. acs.org

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated naphthyridines is a critical consideration. In the case of 5,7-dichloro-1,6-naphthyridine, the first Suzuki-Miyaura coupling occurs selectively at the C5 position. thieme-connect.com This selectivity is attributed to the differing electronic environments of the two chlorine-bearing carbon atoms.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling in Naphthyridine Synthesis

Coupling ReactionSubstrateReagentProductReference
Suzuki-Miyaura 6,8-Dichloro-1,7-naphthyridinePhenylboronic acid6-Chloro-8-phenyl-1,7-naphthyridine acs.orgnih.gov
Suzuki-Miyaura 5,7-Dichloro-1,6-naphthyridineArylboronic acid5-Aryl-7-chloro-1,6-naphthyridine thieme-connect.com
Stille 4-Chlorobenzo[c] rsc.orgacs.orgnaphthyridineOrganostannane4-Substituted benzo[c] rsc.orgacs.orgnaphthyridine beilstein-journals.org
Negishi 4-Bromobenzo[c] rsc.orgacs.orgnaphthyridineOrganozinc reagent4-Substituted benzo[c] rsc.orgacs.orgnaphthyridine beilstein-journals.org

These powerful catalytic methods provide access to a diverse array of substituted naphthyridines that would be difficult to prepare using traditional synthetic routes. The ability to selectively functionalize dihalogenated intermediates like 3,4-dibromo-1,7-naphthyridine opens up avenues for the synthesis of novel compounds with potential applications in various fields.

Suzuki-Miyaura Coupling for Aryl-Naphthyridine Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is instrumental in the functionalization of halogenated naphthyridines. rsc.org

The general applicability of Suzuki-Miyaura coupling is noted in the synthesis of various substituted heteroarenes, which are significant in medicinal chemistry. rsc.org The reaction typically involves the palladium-catalyzed coupling of a heteroaryl halide with an aryl boronic acid or its ester. rsc.org This method's success is attributed to the commercial availability and stability of the reagents, as well as the reaction's tolerance to a wide range of functional groups. rsc.org

For instance, the Suzuki-Miyaura protocol has been successfully applied to various brominated naphthyridine isomers. In the case of 3,7-dibromo-1,5-naphthyridine, a symmetrical molecule, mono-arylation can be achieved by reacting it with aryl pinacolato boronates. rsc.orgresearchgate.net Similarly, 8-bromo-1,5-naphthyridine derivatives have been coupled with arylboronic acids using a palladium catalyst like Pd(dppf)Cl2 and a base such as K2CO3 to produce 8-aryl-substituted naphthyridines in high yields. mdpi.com The brominated key intermediates can also undergo nucleophilic aromatic substitution with various amines. mdpi.com

While direct examples for this compound are not explicitly detailed in the provided results, the established reactivity of other dibromonaphthyridine isomers strongly suggests its feasibility. The site-selectivity of the coupling on a di-substituted compound like this compound would be influenced by the electronic and steric environment of the bromine atoms. nih.gov For example, in 1,4-dibromo-nitrobenzene, the bromine atom ortho to the electron-withdrawing nitro group is more reactive. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Brominated Naphthyridines

Starting MaterialCoupling PartnerCatalyst/BaseProductYield
3,7-Dibromo-1,5-naphthyridineAryl pinacolato boronateNot specified3-Aryl-7-bromo-1,5-naphthyridineNot specified
8-Bromo-1,5-naphthyridine4-Formylarylboronic acidPd(dppf)Cl2 / K2CO38-(4-Formylaryl)-2-methoxynaphthyridineHigh
2,7-Dichloro-1,8-naphthyridineArylboronic acidsNot specified2,7-Diaryl-1,8-naphthyridinesHigh

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt-Catalyzed)

Beyond palladium, other transition metals like cobalt have emerged as effective catalysts for cross-coupling reactions involving halogenated naphthyridines. Cobalt-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-based methods.

Cobalt(II) chloride has been shown to catalyze the cross-coupling of various halogenated naphthyridines with both alkyl and aryl Grignard reagents. acs.orgresearchgate.net For example, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine reacts with 2-phenylethylmagnesium bromide in the presence of 5% CoCl2 to yield the monoalkylated product in 80% yield. acs.org Similarly, 1-chloro-2,7-naphthyridine (B1590431) can be functionalized with the same Grignard reagent to produce 1-phenethyl-2,7-naphthyridine in 82% yield. acs.org

Furthermore, cobalt catalysis is effective for couplings with arylzinc halides. acs.org The use of CoCl2·2LiCl in conjunction with sodium formate (B1220265) facilitates the smooth cross-coupling of chloronaphthyridines with arylzinc reagents, leading to polyfunctional arylated naphthyridines. acs.org This methodology is particularly useful for creating heteroaryl-heteroaryl bonds, which can be challenging with palladium or nickel catalysts due to potential catalyst deactivation. acs.org

Table 2: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines

Naphthyridine SubstrateOrganometallic ReagentCatalyst SystemProductYield
3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine2-Phenylethylmagnesium bromideCoCl2 (5%)Monoalkylated naphthyridine80%
1-Chloro-2,7-naphthyridine2-Phenylethylmagnesium bromideCoCl2 (5%)1-Phenethyl-2,7-naphthyridine82%
1-Chloronaphthyridine2-Thienylzinc chlorideCoCl2·2LiCl (5%) / HCO2Na1-(2-Thienyl)-2,7-naphthyridine60%

Derivatization from Related Halogenated Naphthyridine Intermediates

The synthesis of functionalized naphthyridines often proceeds through the transformation of readily available halogenated precursors. Dichloro- and other bromo-naphthyridine isomers serve as versatile intermediates for introducing a wide array of functional groups.

Transformations from Dichloro-1,7-Naphthyridine Analogues

Dichloro-1,7-naphthyridine analogues are valuable starting materials for synthesizing more complex derivatives. The chlorine atoms can be selectively substituted with various nucleophiles. For instance, 1,3-dichloro-2,7-naphthyridines react with substituted piperazines in ethanol, leading to the selective substitution of the chlorine atom at the C1 position. mdpi.com The remaining chlorine at C3 can then be replaced by reacting with hydrazine (B178648) hydrate, which is followed by intramolecular cyclization to form pyrazolo[3,4-c]-2,7-naphthyridine derivatives. mdpi.com

In another example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes reaction with cyclic amines to form 1-amino-3-chloro derivatives. mdpi.com The remaining chloro group can then be further functionalized. These stepwise substitution reactions on dichloro-naphthyridines highlight their utility in building complex heterocyclic systems. mdpi.commdpi.com

Functionalization of Other Bromo-Naphthyridine Isomers (e.g., 2-Bromo-, 5-Bromo-, 5,8-Dibromo-1,7-Naphthyridines)

Various bromo-naphthyridine isomers serve as key intermediates for derivatization.

2-Bromo-1,7-naphthyridine : The bromine atom at the 2-position is a reactive site for cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl substituents. It can also undergo nucleophilic substitution reactions.

5-Bromo-2,7-naphthyridin-1(2H)-one : This compound is a brominated derivative of the 2,7-naphthyridinone scaffold. The bromine atom can be replaced through nucleophilic substitution or participate in cross-coupling reactions to enable late-stage functionalization.

5,8-Dibromo-1,7-naphthyridine : This dibromo isomer (CAS 67967-19-5) presents two reactive sites for functionalization. chembk.com The differential reactivity of the bromine atoms at the 5- and 8-positions could potentially allow for selective and sequential reactions, although specific examples of its functionalization were not detailed in the provided search results.

The functionalization of these bromo-naphthyridines is a common strategy in medicinal chemistry to create libraries of compounds for biological screening.

Chemical Reactivity and Advanced Functionalization of 3,4 Dibromo 1,7 Naphthyridine

Nucleophilic Aromatic Substitution Reactions on the Dibromo-Naphthyridine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated aromatic systems. byjus.com In the context of 3,4-dibromo-1,7-naphthyridine, the electron-deficient nature of the pyridine (B92270) rings facilitates the displacement of the bromide leaving groups by various nucleophiles. wur.nl The presence of electron-withdrawing groups on an aromatic ring generally increases the rate of nucleophilic aromatic substitution. byjus.com

The introduction of amino functionalities is a critical transformation in medicinal chemistry. In the case of dihalogenated naphthyridines, amination reactions can proceed via direct nucleophilic substitution. For instance, the reaction of dihalogenated naphthyridines with amines in the presence of a base like cesium carbonate can lead to the corresponding amino-substituted derivatives. nih.gov

While specific studies on the direct amination of this compound are not extensively detailed in the provided search results, the behavior of analogous dihalonaphthyridines provides valuable insights. For example, the amination of 2,4-dibromo-1,6-naphthyridine results in the formation of 2,4-diamino-1,6-naphthyridine. wur.nlmdpi.com In reactions involving strong bases like potassium amide in liquid ammonia, the mechanism can be more complex, potentially involving the formation of didehydro-naphthyridine intermediates, which can lead to a mixture of isomeric amino products. wur.nlresearchgate.net The regiochemical outcome of these reactions is influenced by the position of the nitrogen atoms in the naphthyridine ring system and the reaction conditions employed.

The table below summarizes amination reactions on related dihalonaphthyridine systems, illustrating the potential for functionalization.

Starting MaterialReagentProduct(s)Reference
3-Bromo-1,6-naphthyridineKNH₂/liquid NH₃3-Amino- and 4-amino-1,6-naphthyridine researchgate.net
4-Bromo-1,6-naphthyridineKNH₂/liquid NH₃3-Amino- and 4-amino-1,6-naphthyridine researchgate.net
2,4-Dibromo-1,6-naphthyridineNot specified2,4-Diamino-1,6-naphthyridine wur.nlmdpi.com
5,8-Dibromo-1,7-naphthyridineKNH₂/liquid NH₃/KMnO₄2-Amino-5,8-dibromo-1,7-naphthyridine evitachem.com

Beyond amination, the bromine atoms of this compound are susceptible to displacement by a variety of other nucleophiles. These reactions open avenues for introducing diverse functional groups onto the naphthyridine core. For example, reactions with alkoxides or phenoxides can be employed to synthesize the corresponding ether derivatives. nih.gov Similarly, reactions with sulfur-based nucleophiles can lead to thioethers.

The reactivity of the halogen atoms in positions 3 and 4 can differ, allowing for potential regioselective substitutions under specific conditions. Studies on 3,4-dihalogeno-1,6-naphthyridines have shown differences in the reactivity of the halogens at these positions when reacted with p-toluenesulfonic hydrazide. researchgate.netevitachem.com This suggests that selective functionalization of one bromine atom over the other in this compound may be achievable.

Further Cross-Coupling Reactions at Bromine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to functionalize halogenated naphthyridines. nih.govbeilstein-journals.orgd-nb.info

The Suzuki-Miyaura coupling reaction, which involves the reaction of a haloarene with an organoboron compound in the presence of a palladium catalyst, is a highly versatile method for creating carbon-carbon bonds. rsc.org This reaction is widely used for the elaboration of heteroaryl halides. rsc.org In the context of dihalonaphthyridines, Suzuki-Miyaura coupling can be used to introduce a wide range of aryl and heteroaryl substituents. researchgate.netresearchgate.netdntb.gov.ua

For instance, the site-selective Suzuki-Miyaura coupling of dihaloarenes can often be controlled by the choice of catalyst and reaction conditions. rsc.org The reactivity order of halogens (I > Br > Cl) typically governs chemoselectivity, but steric and electronic factors of the heterocyclic system can also play a significant role. rsc.org While specific examples for this compound are not detailed, studies on related systems like 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline demonstrate that highly chemo- and site-selective Suzuki-Miyaura reactions are possible, allowing for the stepwise introduction of different aryl groups. researchgate.net

The following table presents examples of Suzuki-Miyaura couplings on related dihalonaphthyridine and dihaloquinoline systems.

Starting MaterialCoupling PartnerCatalyst SystemProductReference
5,7-Dichloro-1,6-naphthyridineArylboronic acidsPd(0) catalyst5-Aryl-7-chloro-1,6-naphthyridines dntb.gov.ua
5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinolineArylboronic acidsPd(OAc)₂/SPhosSite-selective arylated quinolines researchgate.net
2,4-DibromopyridineAlkenyl(aryl) boronic acidsPd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄4-Bromo-2-substituted pyridines researchgate.net

In addition to Suzuki-Miyaura couplings, other organometallic reactions can be employed for the functionalization of this compound. Directed ortho-metalation (DoM) and related zincation or magnesiation strategies using TMP (2,2,6,6-tetramethylpiperidide) bases have emerged as powerful methods for the regioselective functionalization of nitrogen heterocycles. beilstein-journals.orguni-muenchen.deuni-muenchen.de These reactions generate organometallic intermediates that can be trapped with various electrophiles.

For example, the regioselective metalation of 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine at the C-5 position using TMPMgCl∙LiCl has been demonstrated. beilstein-journals.orgd-nb.info The resulting organomagnesium intermediate can then react with electrophiles or undergo transmetalation to a zinc species for subsequent Negishi cross-coupling reactions. beilstein-journals.orgd-nb.info This approach allows for the introduction of a wide array of substituents at a specific position while leaving the bromine atom available for further transformations. Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents have also been developed. uni-muenchen.de

Electrophilic Substitution and Oxidation/Reduction Chemistry

The electron-deficient nature of the naphthyridine ring system generally makes it less reactive towards electrophilic substitution compared to benzene. mdpi.comsemanticscholar.org However, electrophilic attack can occur under certain conditions. Bromination of naphthyridine hydrohalide salts has been reported. researchgate.net

Oxidation of the nitrogen atoms in the 1,7-naphthyridine (B1217170) ring system can lead to the corresponding N-oxides. These N-oxides can then be used in further functionalization reactions. For example, they can react with aryl boronic acids to introduce aryl groups at specific positions.

Reduction of the naphthyridine ring is also possible. For instance, the reduction of 1,2,3,4-tetrahydro-1,5-naphthyridines can yield the fully aromatic 1,5-naphthyridine (B1222797) system. mdpi.com

Investigations into Reactivity Differences Between Halogen Positions

The inherent asymmetry of the 1,7-naphthyridine nucleus, coupled with the placement of two bromine atoms on the same pyridine ring, gives rise to distinct electronic environments at the C3 and C4 positions. This electronic disparity is the primary determinant of the differential reactivity observed between the C3-Br and C4-Br bonds.

While specific, in-depth studies exclusively detailing the reactivity of this compound are not extensively reported in readily available literature, valuable insights can be drawn from analogous dihalogenated naphthyridine systems and the fundamental principles of aromatic reactivity. A notable comparative study on 3,4-dihalo-1,6-naphthyridines has demonstrated significant differences in the reactivity of the halogens at the 3- and 4-positions. researchgate.net In these 1,6-naphthyridine (B1220473) derivatives, differences were observed in their reactions with nucleophiles like p-toluenesulfonic hydrazide. researchgate.net

For this compound, the C4 position is situated para to the N1 nitrogen atom, while the C3 position is meta. In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an electron-deficient aromatic ring. The presence of an electron-withdrawing group, such as a nitrogen atom in the ring, activates the ring towards nucleophilic attack, particularly at the ortho and para positions where the negative charge of the Meisenheimer intermediate can be effectively stabilized through resonance. byjus.compressbooks.pub Therefore, it is anticipated that the C4-Br bond in this compound would be more susceptible to nucleophilic displacement than the C3-Br bond.

Conversely, in reactions involving metallation or certain transition-metal-catalyzed cross-coupling reactions, the C3 position, being adjacent to the C4-bromo substituent, may experience a different electronic and steric environment that can be exploited for selective functionalization. The precise outcome will be highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base.

Chemo- and Regioselective Transformations of the 1,7-Naphthyridine Scaffold

The selective functionalization of one halogen over the other in this compound is crucial for the synthesis of complex, unsymmetrically substituted 1,7-naphthyridine derivatives. This can be achieved through various modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on dihalogenated heterocycles can often be controlled by judicious selection of reaction parameters.

In the context of dihalopyridines and related heterocycles, the relative reactivity of the C-X bonds is influenced by factors such as the electronic nature of the position and the steric hindrance around the halogen. For Suzuki-Miyaura couplings on 2,4-dichloropyridines, for instance, selectivity can be ligand-controlled, with sterically hindered N-heterocyclic carbene (NHC) ligands favoring coupling at the C4 position. nih.gov This preference is attributed to the electronic activation of the C4 position. It is highly probable that similar principles apply to this compound, where a suitable palladium catalyst and ligand system could facilitate selective coupling at the more electronically activated C4 position.

A general representation of a selective Suzuki-Miyaura coupling at the C4 position is shown below:

Table 1: Hypothetical Regioselective Suzuki-Miyaura Coupling of this compound This table is illustrative and based on established principles of palladium-catalyzed cross-coupling reactions.

Starting Material Coupling Partner Catalyst/Ligand Product (Selective C4-Coupling)
This compound Arylboronic acid Pd(OAc)₂ / SPhos 3-Bromo-4-aryl-1,7-naphthyridine

Subsequent coupling at the C3 position could then be achieved under different, potentially more forcing, reaction conditions to yield a 3,4-disubstituted-1,7-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr):

As previously discussed, the C4 position of the this compound is expected to be more reactive towards nucleophiles due to the stabilizing effect of the N1 nitrogen atom. This intrinsic reactivity difference can be exploited for regioselective substitution. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the C4-bromide.

For example, reaction with an amine (R-NH₂) would be expected to proceed selectively at the C4 position, yielding a 4-amino-3-bromo-1,7-naphthyridine.

Table 2: Predicted Regioselective Nucleophilic Aromatic Substitution of this compound This table is illustrative and based on the principles of SNAr on N-heterocycles.

Starting Material Nucleophile Reaction Conditions Product (Selective C4-Substitution)
This compound R-NH₂ Heat, base (e.g., K₂CO₃) 4-(Alkyl/Aryl)amino-3-bromo-1,7-naphthyridine
This compound R-OH Strong base (e.g., NaH) 4-(Alkoxy/Aryloxy)-3-bromo-1,7-naphthyridine

The resulting monosubstituted product can then serve as a versatile intermediate for further functionalization at the C3 position, for instance, via a palladium-catalyzed cross-coupling reaction. This sequential approach allows for the controlled and predictable synthesis of a wide array of complex 1,7-naphthyridine derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a molecule like 3,4-Dibromo-1,7-naphthyridine, a suite of NMR experiments would be necessary to unambiguously assign the signals of all protons and carbons and to understand its conformational and electronic properties.

Proton and Carbon-13 NMR Investigations of Chemical Shifts and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in a molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal connectivity between neighboring nuclei. For this compound, the aromatic protons and carbons would exhibit characteristic shifts and coupling patterns. However, specific, experimentally determined ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, are not available in the public domain.

Interactive Data Table: Hypothetical NMR Data for this compound Note: The following table is a hypothetical representation and is not based on experimental data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 8.5 - 9.0 ---
C-2 --- 150 - 155
C-3 --- 120 - 125
C-4 --- 130 - 135
H-5 7.5 - 8.0 ---
C-5 --- 125 - 130
H-6 8.0 - 8.5 ---
C-6 --- 145 - 150
C-8 --- 140 - 145

Advanced NMR Techniques for Stereochemical Assignment and Mechanistic Studies (e.g., NOESY, COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for complex structure elucidation.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can be crucial for determining stereochemistry, although less so for a planar aromatic system like this.

No published studies employing these advanced NMR techniques for this compound have been identified.

Studies on Sigma-Adduct Formation

Naphthyridines, being electron-deficient aromatic systems, can undergo nucleophilic attack to form sigma-adducts (Meisenheimer complexes). NMR spectroscopy is a primary tool for studying the formation and structure of these adducts, as the chemical shifts of the ring protons and carbons are significantly altered upon their formation. There is no available research in the public literature detailing studies on sigma-adduct formation with this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the arrangement of atoms in a solid crystal, offering definitive proof of a molecule's structure and insights into its intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystal structure of this compound would allow for the precise measurement of all bond lengths, bond angles, and dihedral angles. This data would reveal the geometry of the naphthyridine core and the influence of the two bulky bromine substituents on its planarity. Such crystallographic data for this compound has not been reported in the crystallographic databases.

Interactive Data Table: Expected Bond Parameter Ranges for Naphthyridine Systems Note: This table provides general, expected ranges for similar aromatic heterocyclic systems and is not experimental data for the title compound.

Bond Type Expected Length (Å)
C-C (aromatic) 1.36 - 1.42
C-N (aromatic) 1.32 - 1.38
C-Br 1.85 - 1.95
Bond Angle Type Expected Angle (°)
C-C-C (in ring) 118 - 122
C-N-C (in ring) 116 - 120

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by intermolecular forces. For this compound, one would expect to observe π-π stacking interactions between the aromatic rings of adjacent molecules. Halogen bonding, a non-covalent interaction involving the bromine atoms, might also play a role in the crystal packing. However, without a determined crystal structure, any discussion of these interactions remains speculative.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₄Br₂N₂), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak pattern with a relative intensity ratio of approximately 1:2:1.

While specific experimental fragmentation data for this compound is not available, a general fragmentation pathway for halogenated naphthyridines can be proposed. The fragmentation would likely proceed through the initial loss of a bromine radical (Br•) to form a [M-Br]⁺ ion. Subsequent fragmentation could involve the loss of the second bromine radical or the cleavage of the naphthyridine ring system. The stability of the bicyclic aromatic ring system would likely lead to characteristic fragments resulting from the loss of small molecules such as HCN or C₂H₂.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 285.87 Molecular ion with two ⁷⁹Br isotopes
[M+2]⁺ 287.87 Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope
[M+4]⁺ 289.87 Molecular ion with two ⁸¹Br isotopes
[M-Br]⁺ 206.97/208.97 Fragment resulting from the loss of a bromine radical
[C₈H₄BrN₂]⁺ 206.96 Fragment after loss of one Br atom

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring would be observed in the 1400-1600 cm⁻¹ region. The presence of the C-Br bonds would give rise to stretching vibrations in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C and C=N Aromatic Ring Stretch 1400 - 1600
C-H In-plane Bending 1000 - 1300
C-H Out-of-plane Bending 750 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, an aromatic heterocyclic compound, is expected to show absorption bands corresponding to π → π* and n → π* transitions. The naphthyridine ring system will give rise to intense absorptions in the UV region. The presence of bromine atoms, as substituents on the aromatic ring, may cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,7-naphthyridine (B1217170).

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

Electronic Transition Predicted Wavelength Range (nm)
π → π* 200 - 350

It is important to reiterate that the data presented in the tables above are predicted based on the known spectroscopic behavior of similar compounds and general principles of spectroscopy. Detailed and accurate analysis requires experimental data which is not currently available in published literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These calculations can determine the distribution of electrons and the energies of the molecular orbitals, which are crucial for predicting chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For 3,4-Dibromo-1,7-naphthyridine, the HOMO is expected to be distributed primarily over the π-system of the naphthyridine core, with some contribution from the lone pairs of the nitrogen atoms and the bromine substituents. The LUMO, conversely, would also be a π-type orbital distributed across the aromatic rings. The presence of two electronegative bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the parent 1,7-naphthyridine (B1217170). A smaller HOMO-LUMO gap generally implies higher reactivity, suggesting that the molecule can be more easily excited.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) Note: The following values are hypothetical and for illustrative purposes only, as specific calculations for this compound were not found in the reviewed literature.

ParameterEnergy (eV)Implication
EHOMO-6.5Electron-donating capability
ELUMO-1.8Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7Kinetic stability and chemical reactivity

Analysis of the electron density distribution reveals how electrons are shared among the atoms in a molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential. In this compound, the regions around the nitrogen atoms are expected to have a negative electrostatic potential due to the presence of lone pairs, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the regions near the bromine atoms would exhibit a more positive potential. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Studies on Aromaticity and Tautomerism of Naphthyridine Systems

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, typically the center of a ring (a "ghost" atom). A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests an anti-aromatic character. For this compound, NICS calculations performed at the center of each of the two pyridine (B92270) rings would be expected to yield negative values, confirming the aromatic nature of the naphthyridine core.

Table 2: Illustrative NICS(1) Values for the Rings of this compound (Theoretical) Note: NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring. The following values are hypothetical.

RingNICS(1) (ppm)Aromatic Character
Pyridone Ring (with Bromine substituents)-8.5Aromatic
Pyridine Ring-9.2Aromatic

Anisotropy of the Induced Current Density (ACID) is a visualization method that provides a more detailed picture of electron delocalization than NICS. ACID plots can map the pathways of ring currents in a molecule when it is subjected to an external magnetic field. For an aromatic compound like this compound, an ACID plot would be expected to show a continuous current loop circulating around the periphery of the bicyclic system, providing a clear visual confirmation of its aromaticity.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the bromine atoms. Computational studies could model the approach of a nucleophile to the carbon atoms attached to the bromines. These calculations would likely show that the positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the rings. By calculating the energies of the Meisenheimer-like intermediates and the corresponding transition states for substitution at the C3 and C4 positions, it would be possible to predict which bromine atom is more susceptible to substitution. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Modeling and Conformational Analysis

A thorough review of available scientific literature reveals a notable absence of specific molecular modeling and conformational analysis studies focused exclusively on this compound. While computational chemistry is a powerful tool for understanding the structural and electronic properties of heterocyclic compounds, dedicated research on this particular di-bromo substituted naphthyridine isomer appears to be limited or not publicly accessible.

In the broader context of naphthyridine chemistry, theoretical studies, including Density Functional Theory (DFT) calculations, are commonly employed to investigate the geometric parameters, electronic structure, and reactivity of various derivatives. These studies often provide valuable insights into bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. For instance, computational models have been utilized to explore the structure-activity relationships of other substituted naphthyridines in medicinal chemistry research.

However, without specific studies on this compound, it is not possible to provide detailed, experimentally validated data on its molecular conformation. The planarity of the naphthyridine ring system is a key feature, but the presence and interaction of the two bromine atoms at the 3 and 4 positions would introduce specific electronic and steric effects that would uniquely define its conformational preferences and molecular geometry.

Future computational investigations on this compound would be beneficial to elucidate its three-dimensional structure and electronic properties. Such studies would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps could also provide insights into its reactivity and potential for intermolecular interactions.

Given the lack of specific data, no interactive data tables for bond lengths, bond angles, or dihedral angles for this compound can be generated at this time.

Advanced Applications in Materials Science and Catalysis Research

Role as Building Blocks in Advanced Organic Materials

"3,4-Dibromo-1,7-naphthyridine" serves as a pivotal building block for the synthesis of complex, high-performance organic materials. The two bromine atoms on the electron-deficient naphthyridine core are key reactive sites, allowing for the construction of extended π-conjugated systems through various cross-coupling reactions. This modularity is essential for tuning the optical and electronic properties of the resulting materials for specific applications.

The development of novel organic semiconductors is crucial for advancing optoelectronic technologies such as Light-Emitting Diodes (LEDs) and Organic Light-Emitting Diodes (OLEDs). Naphthyridine-based molecules are promising candidates for these applications due to their inherent electronic characteristics. The 1,7-naphthyridine (B1217170) core, being an electron-deficient system, can be functionalized to create materials suitable for electron-transporting or hole-injecting layers in these devices.

Starting from "this compound," chemists can synthesize larger, conjugated molecules using transition-metal-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. By attaching various aromatic or heteroaromatic groups at the 3- and 4-positions, it is possible to precisely control the electronic properties of the final compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, studies on the related 4,8-dibromo-1,5-naphthyridine (B11799114) have shown that its derivatization leads to materials with low optical band gaps and blue fluorescence, which are desirable properties for OLEDs. rsc.org These derivatives have demonstrated potential as both electron-transport and hole-injecting/hole-transport materials. rsc.org The strategic design of these molecules, enabled by the dibromo precursor, allows for the creation of semiconductors with tailored charge-carrier mobilities and emission characteristics, essential for efficient and long-lasting optoelectronic devices. rsc.orgresearchgate.net

Table 1: Electronic Properties of Functionalized Naphthyridine Derivatives This table presents representative data for analogous naphthyridine systems to illustrate the tunable properties achievable from dibromo-naphthyridine precursors.

Naphthyridine Derivative TypeHOMO (eV)LUMO (eV)Optical Band Gap (eV)Emission ColorPotential Application
4,8-Substituted-1,5-naphthyridine-5.33 to -6.84-2.19 to -2.392.77–3.79BlueHole-Injecting/Transport Material
1,5-Naphthyridine-2,6-dione basedN/AN/AN/ABluep-type Semiconductor

Data compiled from studies on related naphthyridine isomers. rsc.orgresearchgate.net

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics. The efficiency of a DSSC is highly dependent on the properties of the organic dye used as a sensitizer. These dyes typically possess a D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) structure, which facilitates efficient charge separation upon light absorption. mdpi.com

The electron-deficient nature of the 1,7-naphthyridine nucleus makes it an excellent candidate to serve as an acceptor (A) component in such dyes. "this compound" is an ideal starting material for synthesizing these complex sensitizers. The bromine atoms provide reactive handles to introduce donor moieties and π-conjugated linkers via cross-coupling reactions. researchgate.net This synthetic flexibility allows for the systematic tuning of the dye's absorption spectrum, redox potentials, and energy levels to match the requirements of the semiconductor electrode (typically TiO₂) and the electrolyte, thereby maximizing the power conversion efficiency of the solar cell.

Ligand Development in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms in a defined spatial arrangement makes the 1,7-naphthyridine framework an effective chelating ligand for a wide array of metal ions. "this compound" is a precursor for a variety of functionalized ligands, where the electronic and steric properties can be modified to influence the behavior of the resulting metal complex.

Naphthyridine derivatives are widely recognized for their ability to form stable complexes with various transition metals. The two nitrogen atoms of the 1,7-naphthyridine core can act as a bidentate ligand, binding to a metal center to form a stable chelate ring. The utility of "this compound" lies in its potential for derivatization. The bromine atoms can be replaced with a wide range of functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the synthesis of ligands with tailored properties:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups can modify the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the redox properties of the metal center.

Steric Control: Attaching bulky substituents can control the coordination geometry around the metal ion and prevent undesired side reactions, such as the formation of oligomeric species.

Dinucleating Ligands: Functionalization can lead to the creation of larger, more complex ligands capable of binding two or more metal centers in close proximity, which is of interest for mimicking bimetallic active sites in enzymes. escholarship.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Naphthyridine-based structures are excellent platforms for designing molecular receptors due to their defined geometry and the ability of their nitrogen atoms to act as hydrogen bond acceptors. mdpi.com

"this compound" can be functionalized to create more sophisticated host molecules for molecular recognition. For example, introducing amide groups at the 3- and 4-positions can create both hydrogen bond donor (N-H) and acceptor (C=O) sites. mdpi.com This allows for the selective binding of complementary guest molecules, a principle that is fundamental to sensing, catalysis, and the development of self-assembling nanomaterials. The rigid naphthyridine backbone provides a pre-organized scaffold that reduces the entropic penalty of binding, often leading to high association constants with target guests. mdpi.com

The ligands coordinated to a metal center play a critical role in determining the outcome of a catalytic reaction. By modifying the ligand's structure, one can control the activity, selectivity, and stability of the catalyst. Ligands derived from "this compound" can be employed in homogeneous catalysis, where their electronic and steric properties are fine-tuned to optimize a specific chemical transformation.

Furthermore, "this compound" is itself a valuable substrate in metal-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atoms serve as versatile leaving groups, allowing the 1,7-naphthyridine core to be incorporated into a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Development of Molecular Sensors and Probes for Research

The strategic functionalization of heterocyclic compounds is a cornerstone in the development of novel molecular sensors and probes. The 1,7-naphthyridine scaffold, with its unique electronic properties and defined geometry, presents a promising platform for the design of chemosensors. The introduction of specific substituents onto this core structure can modulate its photophysical properties, allowing for the detection of various analytes through changes in fluorescence or color. In this context, the specific compound This compound serves as a key intermediate, with the bromo groups acting as versatile handles for further chemical modification.

While direct applications of This compound as a sensor are not documented, its derivatives have been explored for their sensing capabilities. The core principle lies in the substitution of the bromine atoms with moieties that can interact with specific analytes. This interaction, in turn, influences the electronic structure of the 1,7-naphthyridine ring system, leading to a detectable optical response.

One area of investigation involves the development of fluorescent probes for the detection of metal ions. For instance, a 1,7-naphthyridine derivative has been synthesized and shown to act as a fluorescent chemosensor for Chromium(III) ions. The design of this sensor leverages the coordination of the metal ion to the nitrogen atoms of the naphthyridine ring and a tethered receptor unit. This binding event alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a significant change in its fluorescence emission.

The synthesis of such sensors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, at the bromo-substituted positions of the 1,7-naphthyridine core. This allows for the introduction of a wide range of functional groups, including fluorophores, chromophores, and analyte-binding sites. The versatility of This compound as a precursor is therefore critical in the combinatorial synthesis and screening of new sensor molecules.

The performance of these molecular sensors is typically evaluated based on several key parameters, including selectivity, sensitivity (limit of detection), response time, and quantum yield. Detailed photophysical studies are conducted to understand the mechanism of sensing, which can involve processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation.

While the body of research on sensors derived specifically from This compound is still emerging, the foundational chemistry of 1,7-naphthyridine derivatives demonstrates their significant potential in the field of molecular sensing. Future research is expected to further exploit the reactivity of the dibromo precursor to create a new generation of sophisticated molecular probes for a variety of applications in chemical and biological research.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 3,4-Dibromo-1,7-naphthyridine

While existing synthetic methods for this compound are effective, they often rely on traditional bromination techniques that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a framework for developing more environmentally benign and efficient synthetic protocols. mdpi.comnih.gov Future research should prioritize the development of novel and sustainable routes that minimize environmental impact while maximizing efficiency and yield.

Key areas for exploration include:

Catalytic Bromination: Investigating catalytic systems that can achieve high regioselectivity in the bromination of the 1,7-naphthyridine (B1217170) core. This could involve exploring novel metal-based or organocatalysts that operate under milder conditions and reduce the need for stoichiometric brominating agents.

Greener Solvents and Reagents: Replacing hazardous solvents like carbon tetrachloride with more sustainable alternatives, such as acetic acid, is a critical step. youtube.com The use of reagents like sodium bromate (B103136) in combination with sodium bromide in acetic acid presents a greener option for bromination reactions. youtube.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity while minimizing waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby adhering to the principle of atom economy, is a central goal of sustainable synthesis. youtube.com

Exploration of C-H Functionalization and Directed Metalation Strategies for Selective Derivatization

The presence of two bromine atoms on the 1,7-naphthyridine core provides handles for traditional cross-coupling reactions. However, direct functionalization of the C-H bonds offers a more atom-economical and efficient route to novel derivatives. Future research should focus on adapting modern C-H functionalization and directed metalation techniques to the this compound scaffold.

C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for creating new C-C and C-heteroatom bonds directly from C-H bonds. mdpi.com Research into ruthenium-catalyzed meta-selective C-H bromination has demonstrated the ability to control regioselectivity based on the catalyst rather than the inherent reactivity of the substrate. nih.gov Applying similar strategies to this compound could allow for the selective introduction of additional functional groups at specific positions, bypassing the need for pre-functionalized starting materials.

Directed Metalation Strategies: Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org While the nitrogen atoms in the 1,7-naphthyridine ring can act as directing groups, their influence can be complex. Future studies could explore:

The inherent directing ability of the naphthyridine nitrogens in the presence of the two bromine atoms.

The introduction of a temporary or permanent DMG onto the scaffold to achieve highly specific lithiation and subsequent functionalization at positions not readily accessible through other means.

Metal-halogen exchange reactions, which could offer alternative pathways to selectively functionalize one of the bromo-positions. researchgate.net

Advanced Mechanistic Studies of this compound Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-deficient nature of the naphthyridine core and the electronic effects of the two bromine atoms makes it a compelling subject for mechanistic investigation.

Future research should employ a combination of experimental and computational methods to elucidate:

Nucleophilic Aromatic Substitution (SNAr) Pathways: SNAr reactions are key transformations for halogenated aza-aromatics. Studies have shown that these reactions can proceed through either a classical two-step (Meisenheimer complex) mechanism or a concerted pathway. nih.govnih.gov Detailed kinetic and computational studies are needed to determine which pathway is dominant for this compound with various nucleophiles and how the reaction conditions influence the mechanism. researchgate.netscience.gov

Hetaryne Intermediate Formation: The potential for this compound to form a highly reactive hetaryne intermediate upon treatment with a strong base is an intriguing possibility that warrants investigation. The generation and trapping of such an intermediate could open up novel avenues for derivatization.

Catalytic Cycle Intermediates: For cross-coupling reactions, detailed studies to identify and characterize the intermediates in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) will provide insights for catalyst optimization and reaction design.

Integration into Complex Polycyclic Aromatic Systems for Materials Innovation

The rigid, planar structure and the presence of two reactive bromine sites make this compound an excellent building block for the synthesis of larger, complex polycyclic aromatic systems. These extended π-systems are of great interest for applications in organic electronics, optoelectronics, and materials science.

Future research directions include:

Palladium-Catalyzed Annulation: Utilizing palladium-catalyzed [3+3] annulation reactions, where this compound could act as a C2-synthon, would enable the fusion of additional aromatic rings to the core structure. rsc.org

Direct Arylation Polymerization: The use of this compound as a monomer in direct arylation polymerization (DArP) could lead to the synthesis of novel conjugated polymers with tailored electronic and photophysical properties.

Synthesis of Boron-Doped PAHs: Incorporating the nitrogen-containing naphthyridine unit into boron-doped polycyclic aromatic hydrocarbons could create materials with unique Lewis acidity and emissive properties. rsc.org

Cyclophane Synthesis: The development of synthetic routes to cyclophanes incorporating the 1,7-naphthyridine unit could lead to materials with interesting host-guest chemistry and conformational properties. scholaris.ca

Synergistic Approaches Combining Computational and Experimental Research for Targeted Synthesis and Applications

The synergy between computational chemistry and experimental synthesis has become an indispensable tool in modern chemical research. rsc.orgresearchgate.net For this compound, a combined approach can accelerate the discovery of new reactions, predict molecular properties, and guide the design of functional molecules.

Future research should leverage this synergy to:

Predict Reaction Outcomes: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions like C-H functionalization and nucleophilic aromatic substitution can save significant experimental effort. tandfonline.comnih.govacs.org

Design Functional Molecules: Computational screening can be used to predict the electronic, optical, and binding properties of virtual libraries of this compound derivatives. This allows for the rational design of molecules with specific properties for applications in medicinal chemistry or materials science before committing to their synthesis.

Elucidate Structure-Property Relationships: By correlating computationally derived parameters (e.g., HOMO/LUMO energies, molecular electrostatic potential) with experimentally observed properties, a deeper understanding of the structure-property relationships for this class of compounds can be developed. This knowledge is crucial for the targeted design of next-generation materials and therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 3,4-Dibromo-1,7-naphthyridine, and how are intermediates stabilized?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies halogen substitution patterns, while mass spectrometry (MS) confirms molecular weight (e.g., m/z 292.89 for C₈H₄Br₂N₂). X-ray crystallography may resolve structural ambiguities, particularly for regioselectivity in substitution reactions. Comparative analysis with analogs (e.g., dichloro derivatives) validates spectral assignments .

Q. How does the reactivity of this compound compare to other dihalogenated naphthyridines?

The bromine atoms at positions 3 and 4 undergo nucleophilic substitution (e.g., with amines or thiols) more readily than chloro analogs due to weaker C-Br bonds. For example, substitution with potassium amide (KNH₂) in ammonia yields amino derivatives (e.g., 3-bromo-1,7-naphthyridin-4-amine). This reactivity is critical for functionalizing the core structure in medicinal chemistry .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions in this compound?

Substitution at position 4 is favored due to lower steric hindrance and electronic effects from the adjacent nitrogen atom. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing higher electron density at position 4, which stabilizes transition states during nucleophilic attack. Experimental kinetics (e.g., Hammett plots) further validate these computational findings .

Q. How can computational methods predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors correlate structural features with bioactivity. For example, derivatives with electron-withdrawing groups at position 3 show enhanced kinase inhibition. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or CDK2, guiding lead optimization .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure naphthyridine derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) can induce stereoselectivity. For instance, Pd(PPh₃)₄ with chiral ligands (e.g., BINAP) enables enantioselective Suzuki-Miyaura reactions. Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers, while circular dichroism (CD) confirms purity .

Q. Why do this compound derivatives exhibit varied photophysical properties?

Bromine substituents increase spin-orbit coupling, enhancing intersystem crossing for triplet-state emission. Time-Dependent DFT (TD-DFT) simulations reveal absorption maxima shifts (e.g., ~350 nm to ~420 nm) upon functionalization. Comparative studies with 1,5- or 1,8-naphthyridines highlight conjugation length and halogen position effects on fluorescence quantum yields .

Methodological Guidelines

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, UV detection) and optimize solvent polarity (e.g., DMF for polar intermediates).
  • Data Contradictions : Cross-validate NMR results with HSQC/HMBC for ambiguous peaks. Replicate computational models (e.g., Gaussian vs. ORCA) to ensure consistency .
  • Biological Assays : Use kinase inhibition assays (e.g., ADP-Glo™) at 10 µM concentrations to screen derivatives. Pair with cytotoxicity profiling (MTT assay) in HEK293 cells .

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